
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the synthesis of lipid nanoparticles, which are crucial in drug delivery systems, particularly for mRNA vaccines. This compound is characterized by its long hydrocarbon chains and functional groups that enable it to interact with biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps:
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a catalyst such as sulfuric acid.
Amination: The ester is then reacted with 2-hydroxyethylamine to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino group with 4-(hexyloxy)-4-oxobutyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in drug delivery and other fields.
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Plays a role in the study of lipid interactions with biological membranes.
Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.
Industry: Used in the production of specialized lipid-based materials.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, while the functional groups facilitate interactions with other molecules. This integration enhances the delivery of therapeutic agents encapsulated within lipid nanoparticles.
Comparación Con Compuestos Similares
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- 7-((2-Hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminoheptyl 2-octyldecanoate
Uniqueness
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups that enhance its ability to form stable lipid nanoparticles. This stability is crucial for the effective delivery of mRNA vaccines, making it a valuable compound in modern medicine.
Propiedades
Fórmula molecular |
C37H73NO5 |
|---|---|
Peso molecular |
612.0 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[(4-hexoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C37H73NO5/c1-4-7-10-13-16-20-26-35(27-21-17-14-11-8-5-2)43-37(41)28-22-18-15-19-23-30-38(32-33-39)31-25-29-36(40)42-34-24-12-9-6-3/h35,39H,4-34H2,1-3H3 |
Clave InChI |
ZASYBSZHBWXDIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)

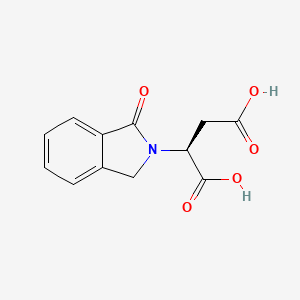
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)
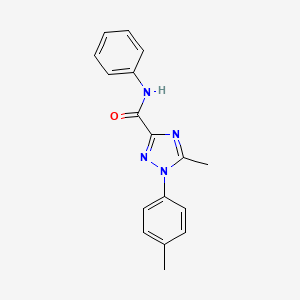
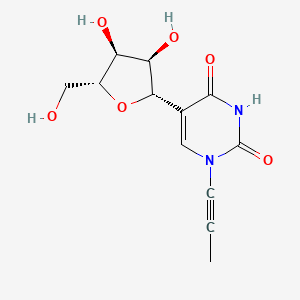
![Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13358485.png)
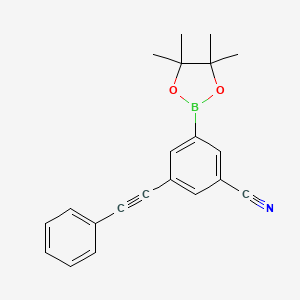
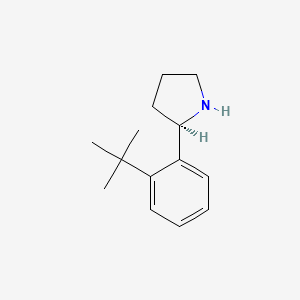
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13358496.png)
![9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole](/img/structure/B13358503.png)
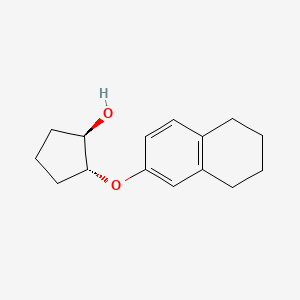
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)
